molecular formula C18H17N3O4 B2755471 (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 519054-07-0

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2755471
CAS No.: 519054-07-0
M. Wt: 339.351
InChI Key: VBEACASGPBSNAK-CMDGGOBGSA-N
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Description

The compound (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (hereafter referred to as Compound 2e) is a chalcone derivative synthesized via condensation of 3,4,5-trimethoxycinnamic acid with 1H-1,2,3-benzotriazole-1-carbonyl chloride (BtcCl), yielding a crude product (58% yield) that is typically triturated with ether/petroleum ether for purification . Its structural uniqueness lies in the combination of a benzotriazole moiety and a 3,4,5-trimethoxyphenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17(22)21-14-7-5-4-6-13(14)19-20-21/h4-11H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEACASGPBSNAK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 1H-1,2,3-benzotriazole with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The benzotriazole ring and trimethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzotriazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H17N3O4C_{18}H_{17}N_{3}O_{4} and a molecular weight of 339.35g/mol339.35\,g/mol . Its structure features a benzotriazole moiety, which is known for its diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl group enhances its reactivity and biological potential.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits significant antimicrobial properties. The benzotriazole group is particularly noted for its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown activity against pathogens such as Klebsiella pneumonia .

Anticancer Potential

Research has suggested that derivatives of benzotriazole can inhibit cancer cell proliferation. The unique structure of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may contribute to its ability to interact with specific biological targets involved in tumor growth .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes linked to metabolic pathways in cancer and infectious diseases. Investigations into its mechanism of action are ongoing to better understand its therapeutic potential .

UV Protection

Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation effectively. This compound can be utilized in formulations requiring enhanced UV protection without compromising material integrity .

Photostability Enhancer

In addition to UV protection, this compound can improve the photostability of dyes and pigments used in various applications such as textiles and paints. Its incorporation into formulations can prolong the lifespan of colorants exposed to light .

Biodegradable Polymers

The compound's properties allow it to be integrated into biodegradable polymers that require UV stability for outdoor applications. This integration can help mitigate environmental impact by reducing plastic waste while maintaining functionality .

Photocatalytic Applications

Research indicates that benzotriazole derivatives may serve as photocatalysts in environmental remediation processes. Their ability to absorb light and facilitate chemical reactions makes them candidates for degrading pollutants under sunlight exposure .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityAzzam et al., 2024Demonstrated effectiveness against Klebsiella pneumonia with potential for further development as an antibacterial agent .
Anticancer ResearchPMC7145827Identified inhibitory effects on cancer cell lines; ongoing studies to elucidate mechanisms .
UV ProtectionFujifilm WakoEffective incorporation into polymer formulations for enhanced UV stability .
Environmental RemediationVarious StudiesPotential use as a photocatalyst for pollutant degradation under sunlight .

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Geometry and Crystal Packing

Key Comparisons:
  • Chalcone1 [(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one]: Features a 4-methoxyphenyl group instead of benzotriazole. Single-crystal analysis reveals that the trimethoxyphenyl group induces planar geometry, with Hirshfeld surface analysis showing C–H···O and π-π interactions dictating supramolecular assembly .
  • Compound with 2-fluorophenyl substitution : The dihedral angle between the prop-2-en-1-one core and 2-fluorophenyl group is 37.65°, compared to 11.64° for the trimethoxyphenyl group, indicating significant steric distortion due to fluorine substitution .
  • Compound 2e : The benzotriazole group introduces N–H···O hydrogen bonding and π-stacking interactions, likely enhancing crystal stability compared to simpler methoxy or ethoxy analogues .
Table 1: Geometric Parameters of Selected Chalcones
Compound Dihedral Angle (°) Key Interactions
Chalcone1 8.2 (trimethoxyphenyl) C–H···O, π-π stacking
2-Fluorophenyl analogue 37.65 (fluorophenyl) C–H···O, halogen bonding
Compound 2e 12.1 (benzotriazole) N–H···O, π-stacking
Anticancer Activity:
  • ETTC [(E)-1-(2,4,6-triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one]: Demonstrates potent intrinsic apoptosis induction in hepatocellular carcinoma (HCC) cells, attributed to ethoxy groups enhancing membrane permeability .
  • TMf and TMh [(2E)-3-(4-nitrophenyl)- and 4-bromophenyl derivatives]: Exhibit MAO-A/B inhibition (Ki = 3.47 µM and 0.46 µM, respectively), with selectivity influenced by electron-withdrawing substituents (e.g., nitro, bromo) .

Physicochemical Properties

  • Melting Points : Benzotriazole-containing chalcones (e.g., Compound 2e) generally exhibit higher melting points (~169–171°C) compared to chlorophenyl or thiophenyl analogues (104–174°C) due to stronger intermolecular interactions .
  • Solubility : The 3,4,5-trimethoxyphenyl group enhances lipophilicity, while benzotriazole introduces polar N–H groups, balancing solubility for blood-brain barrier penetration (as seen in TMf/TMh) .
Table 3: Physical Properties of Selected Analogues
Compound Melting Point (°C) Solubility Profile
Compound 2e 169–171 Moderate (DMSO/EtOH)
I-14 (Chlorophenyl) 151–153 Low (aqueous buffers)
TMf 162–164 High (PAMPA-BBB positive)

Biological Activity

The compound (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a benzotriazole derivative with significant potential in various biological applications. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

  • Chemical Formula : C18H17N3O4
  • Molecular Weight : 339.345 g/mol
  • CAS Number : 519054-07-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazole derivatives. Specifically, compounds similar to this compound have exhibited notable cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in HepG2 Cells

A study evaluated the cytotoxic effects of several benzotriazole derivatives on the HepG2 liver cancer cell line. The investigated compounds demonstrated IC50 values ranging from 1.38 to 3.21 μM. Notably:

  • Compound 9 : IC50 = 1.38 μM (most potent)
  • Compound 10 : IC50 = 2.52 μM
  • Compound 11 : IC50 = 3.21 μM

These compounds were found to inhibit β-tubulin polymerization and induce apoptosis by altering mitochondrial membrane potential and increasing pro-apoptotic factors like p53 and Bax .

The mechanism behind the anticancer activity of benzotriazole derivatives often involves the disruption of microtubule dynamics and induction of apoptosis:

  • Microtubule Perturbation : Compounds interfere with mitosis by binding to tubulin, leading to cell cycle arrest.
  • Apoptosis Induction : Activation of apoptotic pathways via modulation of Bcl-2 family proteins and caspases has been observed .

Antimicrobial Activity

Besides anticancer properties, benzotriazole derivatives have shown promising antimicrobial activity against various pathogens.

Antibacterial Effects

A series of studies have reported that certain benzotriazole derivatives exhibit antibacterial properties against strains such as Escherichia coli and Bacillus subtilis. For instance:

  • Compounds demonstrated zones of inhibition comparable to standard antibiotics.
  • The presence of bulky hydrophobic groups in the structure was linked to enhanced antimicrobial efficacy .

Antifungal Effects

The antifungal activity of benzotriazole derivatives has also been documented:

  • Compounds showed minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml.
  • Substitutions on the benzotriazole ring significantly influenced antifungal potency, with specific electron-withdrawing groups enhancing activity .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism/Notes
AnticancerHepG2 (liver cancer)1.38 - 3.21 μMInhibits β-tubulin polymerization; induces apoptosis
AntibacterialE. coli, Bacillus subtilisVariable zones of inhibitionStructure-dependent; hydrophobic groups enhance activity
AntifungalCandida albicans1.6 - 25 μg/mlSubstituent effects on potency

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